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molecular formula C9H5BrClN B595249 4-Bromo-3-chloroquinoline CAS No. 1209339-16-1

4-Bromo-3-chloroquinoline

Cat. No. B595249
M. Wt: 242.5
InChI Key: CEIUGGBALRQUPB-UHFFFAOYSA-N
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Patent
US09365522B2

Procedure details

To a cooled suspension of 3-chloroquinolin-4(1H)-one (A275-1) (5.15 g, 28.7 mmol) in DMF (43.4 mL) at 0° C. was added phosphorous tribromide (2.77 mL, 29.5 mmol) dropwise over 3 min and then the mixture became orange homogenous mixture. After 4 min, yellow precipitates were formed and the yellow heterogeneous mixture was further stirred at 0° C. for 15 min. After 15 min, the cooling bath was removed and the yellow heterogeneous mixture was stirred at room temperature. After 15 h, the mixture was poured into ice water (300 mL) and stirred at 0° C. for 20 min. The mixture was then neutralized by the addition of 2 M NaOH solution (50 mL) until pH was >9 (pH paper). The resulting precipitate was collected by filtration, washed the solid with water (400 mL), and dried under high vacuum to give 4-bromo-3-chloroquinoline (A275-2) as off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.96 (1H, s), 8.20 (1H, dd, J=8.2, 1.6 Hz), 8.12 (1H, dd, J=8.3, 0.9 Hz), 7.81-7.93 (2H, m); LCMS (ESI) m/z 242.0 [M+H (79Br)]+ and 243.9 [M+H (81Br)]+.
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
43.4 mL
Type
solvent
Reaction Step One
Quantity
2.77 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11](=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.P(Br)(Br)[Br:14]>CN(C=O)C>[Br:14][C:11]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
ClC1=CNC2=CC=CC=C2C1=O
Name
Quantity
43.4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.77 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the yellow heterogeneous mixture was further stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yellow precipitates
CUSTOM
Type
CUSTOM
Details
were formed
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
the yellow heterogeneous mixture was stirred at room temperature
WAIT
Type
WAIT
Details
After 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
the mixture was poured into ice water (300 mL)
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
The mixture was then neutralized by the addition of 2 M NaOH solution (50 mL) until pH was >9 (pH paper)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed the solid with water (400 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
product
Smiles
BrC1=C(C=NC2=CC=CC=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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